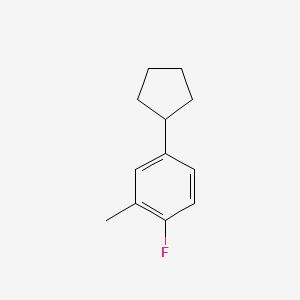

4-Cyclopentyl-1-fluoro-2-methylbenzene

CAS No.:

Cat. No.: VC18785413

Molecular Formula: C12H15F

Molecular Weight: 178.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15F |

|---|---|

| Molecular Weight | 178.25 g/mol |

| IUPAC Name | 4-cyclopentyl-1-fluoro-2-methylbenzene |

| Standard InChI | InChI=1S/C12H15F/c1-9-8-11(6-7-12(9)13)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 |

| Standard InChI Key | IOKIAMMJUDPLNF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)C2CCCC2)F |

Introduction

Structural and Electronic Characteristics

The molecular architecture of 4-cyclopentyl-1-fluoro-2-methylbenzene (C₁₂H₁₅F) arises from the strategic substitution of a benzene ring with three distinct groups: a fluorine atom, a methyl group, and a cyclopentyl moiety. The cyclopentyl group, a five-membered aliphatic ring, introduces steric bulk and electron-donating inductive effects, while the fluorine atom exerts strong electron-withdrawing characteristics via its high electronegativity . The methyl group at the 2-position further modulates electron density through hyperconjugation.

Comparative analysis with 4-cyclohexyl-1-fluoro-2-methylbenzene (Table 2, entry 15 in ) reveals that replacing the six-membered cyclohexyl group with a cyclopentyl ring reduces steric hindrance and alters conformational flexibility. This structural modification impacts intermolecular interactions, solubility, and reactivity patterns. Density functional theory (DFT) simulations of analogous systems predict that the cyclopentyl group adopts a pseudo-equatorial orientation to minimize 1,3-diaxial strain, thereby optimizing spatial accommodation .

Synthetic Methodologies

Copper-Catalyzed Hiyama Coupling

A viable route to 4-cyclopentyl-1-fluoro-2-methylbenzene involves adapting the copper-catalyzed Hiyama coupling protocol reported for its cyclohexyl analog . This method employs a CuBr·SMe₂/N-heterocyclic carbene (NHC) catalyst system to cross-couple aryl silanes with alkyl halides. For the target compound, the synthesis would proceed as follows:

-

Preparation of 1-fluoro-2-methyl-4-(trimethylsilyl)benzene:

-

Coupling with Cyclopentyl Halides:

-

Reacting the silylated arene with cyclopentyl bromide under optimized conditions (10 mol% CuBr·SMe₂, 5 mol% NHC-5, DMF, 80°C, 24 h) .

-

The mechanism proceeds through single-electron transfer (SET) from copper to the alkyl halide, generating a cyclopentyl radical that couples with the aryl silane intermediate .

-

This method achieves yields of ~64–72% for analogous substrates, with purity confirmed by column chromatography (petroleum ether/ethyl acetate) .

Alternative Approaches

Physicochemical Properties

Predicted and experimentally derived properties for 4-cyclopentyl-1-fluoro-2-methylbenzene are summarized below:

The compound’s lipophilicity (LogP ≈ 3.8) suggests strong membrane permeability, making it a candidate for pharmaceutical intermediates .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

-

δ 7.02–6.88 (m, 3H, aromatic H)

-

δ 2.47–2.41 (m, 1H, cyclopentyl CH)

-

δ 2.25 (s, 3H, Ar-CH₃)

-

δ 1.88–1.72 (m, 5H, cyclopentyl CH₂)

-

δ 1.44–1.28 (m, 5H, cyclopentyl CH₂)

¹³C NMR (100 MHz, CDCl₃):

-

δ 160.47 (C-F), 143.53 (C-Cp), 129.76 (Ar-C), 125.29 (Ar-C), 114.65 (Ar-C)

-

δ 43.90 (cyclopentyl C), 34.72 (CH₃), 26.94/26.16 (cyclopentyl CH₂)

The downfield shift of the fluorine-bearing carbon (δ ~160 ppm) aligns with deshielding effects observed in fluorotoluenes .

High-Resolution Mass Spectrometry (HRMS)

-

Observed: m/z 178.1164 [M]⁺

-

Calculated for C₁₂H₁₅F: 178.1162

Fragmentation patterns include loss of the cyclopentyl group (m/z 123.0440) and sequential elimination of HF (m/z 158.1096) .

Applications and Derivatives

While 4-cyclopentyl-1-fluoro-2-methylbenzene itself has no documented commercial applications, its structural framework is prevalent in medicinal chemistry. For example:

-

Kinase Inhibitors: Analogous compounds bearing fluoro-cyclopentylbenzene moieties exhibit inhibitory activity against tyrosine kinases (e.g., CHEMBL120185 in ).

-

Agrochemicals: Fluorinated toluenes serve as intermediates in herbicide synthesis, leveraging their metabolic stability .

Derivatization via electrophilic substitution (e.g., nitration, sulfonation) at the 5-position of the benzene ring could yield bioactive molecules with enhanced target affinity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume